molecular formula C10H12BrN B1406079 5-Bromo-3,3-dimethyl-1,2-dihydroisoindole CAS No. 1368153-67-6

5-Bromo-3,3-dimethyl-1,2-dihydroisoindole

Cat. No.: B1406079
CAS No.: 1368153-67-6
M. Wt: 226.11 g/mol
InChI Key: RAFFCJWZLQPFEX-UHFFFAOYSA-N
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Description

5-Bromo-3,3-dimethyl-1,2-dihydroisoindole (CID 11183719) is a brominated indoline derivative with the molecular formula C₁₀H₁₂BrN. Its structure features a bicyclic indoline core substituted with a bromine atom at the 5-position and two methyl groups at the 3-position (Figure 1). The compound’s SMILES notation (CC1(CNC2=C1C=C(C=C2)Br)C) and InChIKey (CPLGFHHNPVKTBM-UHFFFAOYSA-N) confirm its stereochemical configuration and substituent arrangement .

Properties

IUPAC Name

5-bromo-3,3-dimethyl-1,2-dihydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-10(2)9-5-8(11)4-3-7(9)6-12-10/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFFCJWZLQPFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CN1)C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,3-dimethyl-1,2-dihydroisoindole typically involves the bromination of 3,3-dimethyl-1,2-dihydroisoindole. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the isoindole ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,3-dimethyl-1,2-dihydroisoindole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones .

Scientific Research Applications

5-Bromo-3,3-dimethyl-1,2-dihydroisoindole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3,3-dimethyl-1,2-dihydroisoindole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. The bromine atom and the isoindole ring play crucial roles in its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Example: 3,3-Dimethyl-1,2-dihydroindole

  • Structural Differences : Lacks the bromine atom at the 5-position.
  • Synthesis : Typically synthesized via reductive cyclization of nitro precursors or Leuckart reactions, similar to methods described for methoxyamphetamines .
  • Reactivity: Bromine in the target compound enhances electrophilic aromatic substitution (e.g., Suzuki coupling) compared to non-brominated analogs.

Brominated Isoindole Derivatives

Example: 5-Bromo-3,4-dimethoxyamphetamine (from )

  • Structural Differences : Features a methoxy-substituted amphetamine backbone rather than an indoline core.
  • Synthesis : Bromination of pre-formed aromatic rings (e.g., using bromine in acetic acid) is a shared synthetic step .
  • Applications : Brominated amphetamines are often psychotropic agents, whereas brominated indolines may serve as intermediates for heterocyclic pharmaceuticals or agrochemicals.

Substituted Dihydroisoindoles with Varied Functional Groups

Example: 5-Bromo-3-(triazolylethyl)-1H-indole (from )

  • Structural Differences : Incorporates a triazole-ethyl group at the 3-position instead of dimethyl substituents.
  • Synthesis : Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) is employed for triazole formation, contrasting with the simpler alkylation or bromination steps used for the target compound .

Data Table: Key Properties and Comparative Analysis

Property This compound 3,3-Dimethyl-1,2-dihydroindole 5-Bromo-3,4-dimethoxyamphetamine
Molecular Formula C₁₀H₁₂BrN C₉H₁₁N C₁₁H₁₆BrNO₂
Molecular Weight (g/mol) 226.12 133.19 298.16
Key Substituents 5-Br, 3,3-dimethyl 3,3-dimethyl 5-Br, 3,4-OCH₃
Synthetic Method Not explicitly reported Reductive cyclization Bromination of aromatic precursor
Potential Applications Pharmaceutical intermediate Catalytic intermediate Psychotropic agent

Research Findings and Implications

  • Electronic Effects: Bromine’s electron-withdrawing nature in the target compound likely increases the acidity of the indoline NH group compared to non-brominated analogs, influencing its reactivity in deprotonation or alkylation reactions.
  • Steric Effects : The 3,3-dimethyl groups may hinder access to the indoline nitrogen, reducing nucleophilicity in amination or acylation reactions relative to less hindered analogs.
  • Stability: Bromine’s presence could enhance stability under oxidative conditions compared to non-halogenated indolines, as seen in brominated aromatics’ resistance to electrophilic attack .

Biological Activity

5-Bromo-3,3-dimethyl-1,2-dihydroisoindole is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12BrN
  • Molecular Weight : 226.11 g/mol
  • Chemical Structure : The compound features a bromine atom at the 5-position and two methyl groups at the 3-position of the isoindole framework.

This compound is known to interact with various biological targets, primarily due to its indole structure. This interaction often leads to modulation of cellular processes through:

  • Receptor Binding : The compound exhibits high affinity for multiple receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
  • Biochemical Pathways : It has been shown to affect pathways related to:
    • Antiviral activity
    • Anti-inflammatory responses
    • Anticancer effects
    • Antioxidant properties

Anticancer Activity

Research has indicated that derivatives of this compound demonstrate notable anticancer properties. For instance:

  • In a study assessing the efficacy against various cancer cell lines, this compound derivatives showed significant cytotoxic effects:
Cell LineIC50 (µM)
Breast Cancer (BT-549)-6.40 (log scale)
Non-Small Cell Lung Cancer (NCI-H460)Not specified

This suggests that the compound could be a potential candidate for developing novel anticancer therapies .

Antimicrobial and Anti-inflammatory Effects

The compound has also been evaluated for its antimicrobial and anti-inflammatory activities. Studies indicate that it can inhibit the growth of various pathogens and modulate inflammatory responses in vitro.

Case Studies

  • Anticancer Efficacy : A series of derivatives based on the indole scaffold were synthesized and tested against breast (MCF-7) and lung (A-549) cancer cell lines. Compounds showed varying degrees of potency with some exhibiting IC50 values as low as 2.93 µM against MCF-7 cells .
  • Cytotoxicity Evaluation : Another study synthesized a range of 5-bromo derivatives which were screened across a panel of human tumor cell lines. Results indicated that certain derivatives had promising cytotoxic profiles, particularly against breast cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-3,3-dimethyl-1,2-dihydroisoindole
Reactant of Route 2
5-Bromo-3,3-dimethyl-1,2-dihydroisoindole

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